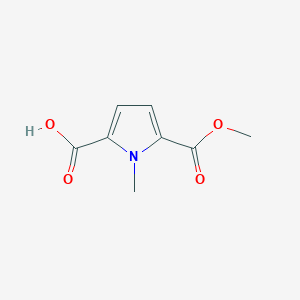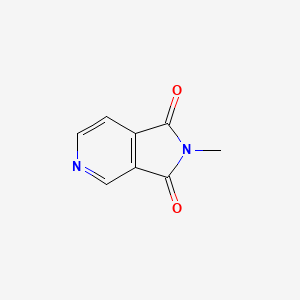
5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-
Vue d'ensemble
Description
The compound “5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-” is a derivative of the pyrrolopyridine class . It has been studied for its potential in various applications, particularly in the field of medicine .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-”, has been reported in several studies . These compounds are typically synthesized through a series of chemical reactions involving various reagents and catalysts .Molecular Structure Analysis
The molecular structure of “5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-” is characterized by a pyrrolopyridine core, which is a fused ring system consisting of a pyrrole ring and a pyridine ring . The presence of the methyl group at the 6-position and the dione group at the 5,7-positions are key features of this compound .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-”, can undergo various chemical reactions . For instance, they can react with N-acylhydrazines to give structural isomers .Orientations Futures
The future directions for research on “5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-” could include further exploration of its potential applications, particularly in medicine . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Propriétés
IUPAC Name |
2-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHKPOHFLHRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218117 | |
| Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6789-51-1 | |
| Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
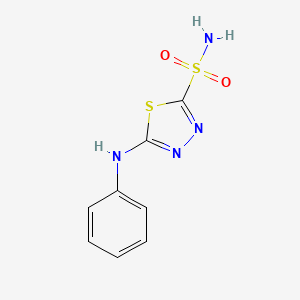

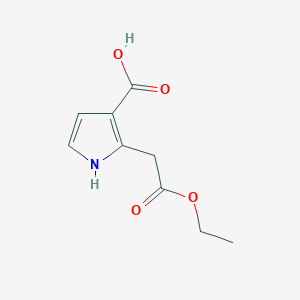

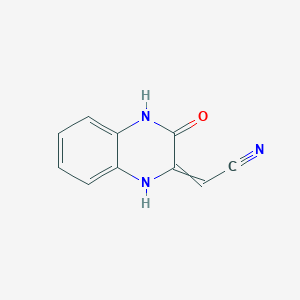
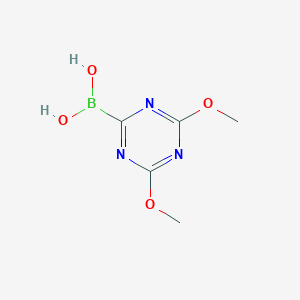
![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)

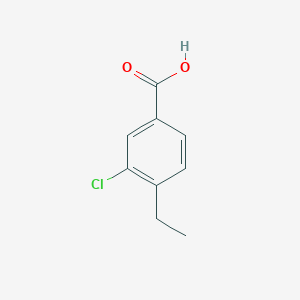

![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)
![1-methyl-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B3356644.png)

